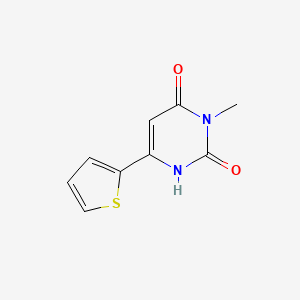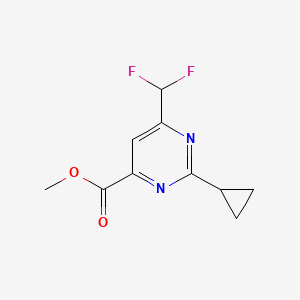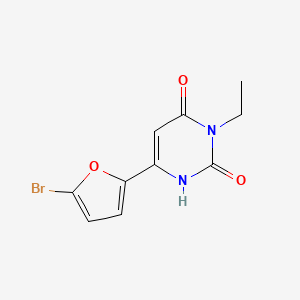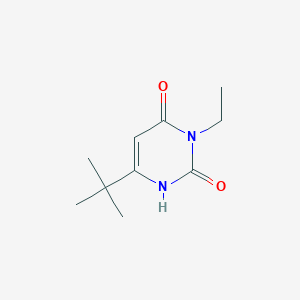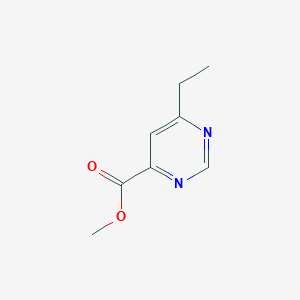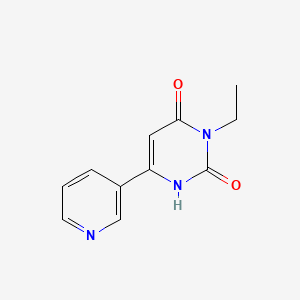
3-Ethyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
The compound “3-Ethyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule that contains a pyrimidine ring and a pyridine ring. Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms, while pyridines are six-membered heterocyclic compounds with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic pyrimidine and pyridine rings. The ethyl group attached to the pyrimidine ring would add some three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrimidine and pyridine rings. These could act as nucleophiles in reactions .Physical And Chemical Properties Analysis
Based on its structure, this compound is likely to be soluble in polar solvents due to the presence of the polar nitrogen atoms. It may also exhibit tautomeric forms due to the presence of the keto groups in the pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis Innovations The chemical synthesis and functionalization of tetrahydropyrimidine-dione derivatives have been explored for creating highly functionalized compounds. For instance, the expedient phosphine-catalyzed [4 + 2] annulation process generates tetrahydropyrimidines with significant regioselectivity and yield, illustrating the versatile reactivity and utility of this scaffold in synthetic chemistry (Zhu, Lan, & Kwon, 2003).
Antimicrobial Properties Derivatives of tetrahydropyrimidine-dione have been synthesized with antimicrobial properties. A study synthesizing 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones and examining their reaction with electrophiles showed potential for these compounds in antimicrobial applications. These derivatives undergo various chemical reactions to produce compounds with potential for treating microbial infections (Mekuskiene & Vainilavicius, 2006).
Pharmacological Exploration The exploration of tetrahydropyrimidine-dione derivatives extends into pharmacological territories, including the synthesis of novel compounds with potential as GnRH receptor antagonists. These derivatives, especially those incorporating thieno[2,3-d]pyrimidine-2,4-dione scaffolds, have been evaluated for their potential to treat reproductive diseases, highlighting the therapeutic versatility of this chemical framework (Guo et al., 2003).
Material Science and Catalysis Ionic liquid-mediated synthesis showcases the application of tetrahydropyrimidine-dione derivatives in material science and catalysis. The synthesis of novel chromone-pyrimidine coupled derivatives underlines the role of green chemistry in facilitating efficient, eco-friendly, and high-yield chemical reactions. This approach exemplifies the broader utility of tetrahydropyrimidine-dione derivatives beyond biological applications, towards sustainable chemical synthesis (Nikalje et al., 2017).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing a wide range of biological activities .
Mode of Action
It’s likely that the compound interacts with its targets through hydrogen bond accepting and donating characteristics, making specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse pharmacological activities .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been found to exhibit cytotoxic potential against various cell lines .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethyl-6-pyridin-3-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-14-10(15)6-9(13-11(14)16)8-4-3-5-12-7-8/h3-7H,2H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDYEVMNYVODPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(NC1=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



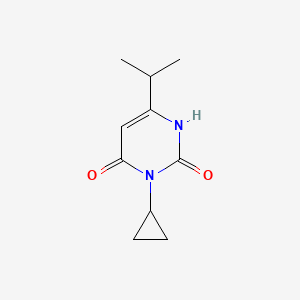
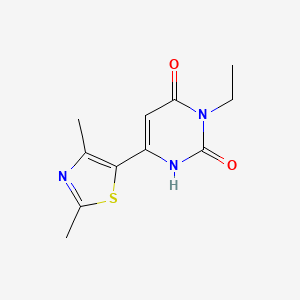


![3-Ethyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484292.png)

